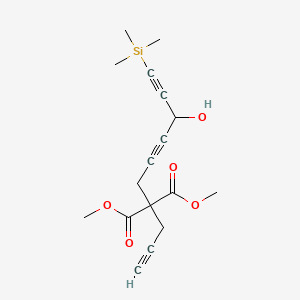
Dimethyl 2-(4-hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl)-2-(prop-2-yn-1-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate is a complex organic compound with a unique structure featuring multiple functional groups, including hydroxyl, trimethylsilyl, and propynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate typically involves multi-step organic reactions. One common approach is the alkylation of malonate esters with appropriate alkynyl and silyl-protected intermediates. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonate ester, followed by the addition of the alkynyl halide and silyl-protected alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Pd/C, hydrogen gas
Substitution: TBAF, nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alkenes or alkanes
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and proteins. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-butyn-1-yl)malonate
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-pentyn-1-yl)malonate
Uniqueness
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate stands out due to its specific combination of functional groups, which confer unique reactivity and stability.
Eigenschaften
Molekularformel |
C17H22O5Si |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
dimethyl 2-(4-hydroxy-6-trimethylsilylhexa-2,5-diynyl)-2-prop-2-ynylpropanedioate |
InChI |
InChI=1S/C17H22O5Si/c1-7-11-17(15(19)21-2,16(20)22-3)12-8-9-14(18)10-13-23(4,5)6/h1,14,18H,11-12H2,2-6H3 |
InChI-Schlüssel |
JVGIIYIZQHEJIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC#C)(CC#CC(C#C[Si](C)(C)C)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
![5-Bromo-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B15334619.png)
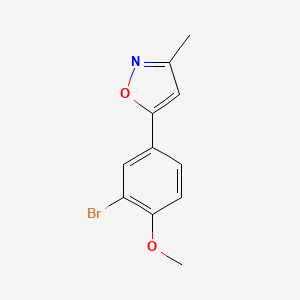
![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
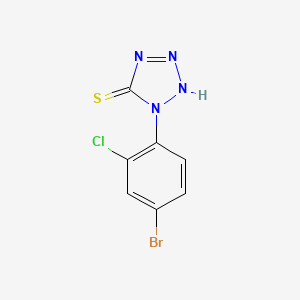
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)
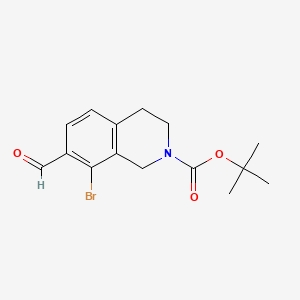
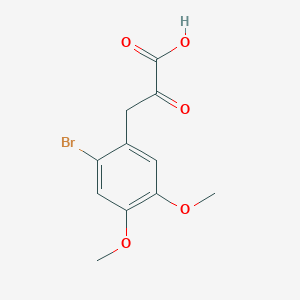

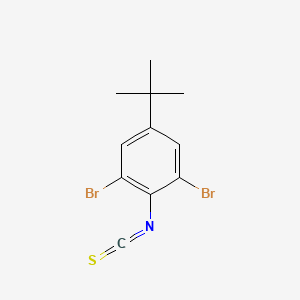

![2-[2-(N-Methylsulfamoyl)phenyl]acetic Acid](/img/structure/B15334665.png)
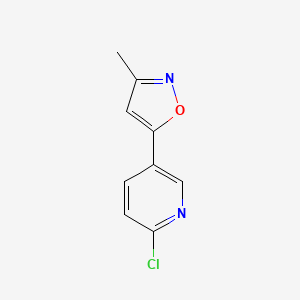
![2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15334686.png)
